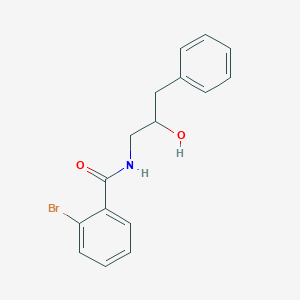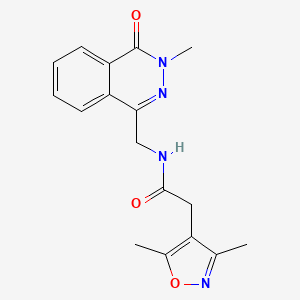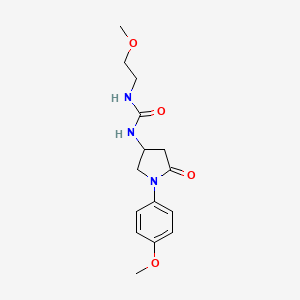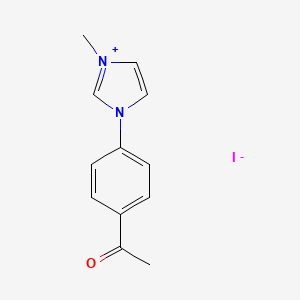
2-butyl-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, also known as BFC, is a chemical compound with potential applications in scientific research. BFC belongs to the class of purine analogues and has been widely studied for its unique properties and potential therapeutic uses.
Wissenschaftliche Forschungsanwendungen
Fluorinated Compounds in Medicinal Chemistry
Fluorinated compounds, including those structurally related to 2-butyl-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, play a crucial role in the development of pharmaceuticals due to their unique effects on the physical, chemical, and biological properties of molecules. The incorporation of fluorine atoms or fluoroalkyl groups into molecules can significantly alter their metabolic stability, lipophilicity, and bioavailability, making them highly valuable in drug design (Hai‐Xia Song et al., 2018). The development of aqueous fluoroalkylation reactions offers a green chemistry approach to synthesizing these compounds, highlighting the importance of environmentally friendly methodologies in modern synthetic chemistry.
Environmental Applications
The environmental behavior and impact of fluorinated compounds, including perfluoroalkyl and polyfluoroalkyl substances (PFAS), have been the subject of significant research. Studies on the degradation pathways and persistence of these compounds in the environment provide critical insights into their potential environmental and health risks. The microbial degradation of polyfluoroalkyl chemicals, for instance, sheds light on the fate of these substances and their transformation into persistent perfluoroalkyl acids (PFAAs), which are known for their toxicological profiles (Jinxia Liu & Sandra Mejia Avendaño, 2013).
Heterocyclic Aromatic Compounds in Drug Design
The study and synthesis of heterocyclic compounds, particularly those involving purine and pyrimidine bases, are fundamental in medicinal chemistry due to their resemblance to the building blocks of DNA and RNA. These compounds often exhibit significant biological activity and are explored for their therapeutic potential. The review by S. Saganuwan ( ) highlights various functional chemical groups in heterocycles that could lead to novel central nervous system (CNS) acting drugs, emphasizing the importance of structural diversity in drug discovery.
Materials Science and Liquid Crystals
Fluorinated liquid crystals are of great interest in materials science for applications in displays and electronic devices. The unique properties conferred by fluorinated groups, such as improved thermal stability and electro-optical characteristics, make these materials highly desirable for advanced technologies. M. Hird's review ( ) provides an in-depth look at the properties and applications of fluorinated liquid crystals, showcasing the vast potential of these materials in commercial and industrial applications.
Eigenschaften
IUPAC Name |
2-butyl-9-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O2/c1-2-3-8-11-19-12(14(18)23)13-15(20-11)22(16(24)21-13)10-7-5-4-6-9(10)17/h4-7H,2-3,8H2,1H3,(H2,18,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMMJNQKQQDOQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C2C(=N1)N(C(=O)N2)C3=CC=CC=C3F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801327744 |
Source


|
| Record name | 2-butyl-9-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801327744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49676686 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-butyl-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | |
CAS RN |
900010-40-4 |
Source


|
| Record name | 2-butyl-9-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801327744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,6-Dimethyl-1,2,3,3a,4,5-hexahydrobenzo[de]quinoline;hydrochloride](/img/structure/B2712081.png)

![1-[2-(2-Aminoethyl)piperidin-1-yl]-2-(1,3-benzothiazol-6-yl)ethanone;hydrochloride](/img/structure/B2712086.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[(2-fluorophenyl)methyl]-1,4-diazepan-1-yl}acetamide](/img/structure/B2712087.png)
![1-(2-Methoxyphenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea](/img/structure/B2712088.png)


![1-[(3-butoxyphenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2712093.png)


![4,4,4-Trifluoro-1-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]butan-1-one](/img/structure/B2712097.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2712099.png)